molecular formula C8H12BrNO2 B2634300 4-[(Methylamino)methyl]pyrocatechol Hydrobromide CAS No. 1025423-95-3

4-[(Methylamino)methyl]pyrocatechol Hydrobromide

Cat. No.: B2634300
CAS No.: 1025423-95-3
M. Wt: 234.093
InChI Key: PRTZQGUEQQHXPC-UHFFFAOYSA-N
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Description

4-[(Methylamino)methyl]pyrocatechol Hydrobromide is a chemical compound with the molecular formula C8H12BrNO2. It is also known as 4-[(Methylamino)methyl]benzene-1,2-diol hydrobromide. This compound is characterized by the presence of a methylamino group attached to a pyrocatechol structure, which is further complexed with hydrobromide. It is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Methylamino)methyl]pyrocatechol Hydrobromide typically involves the reaction of pyrocatechol with formaldehyde and methylamine, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions generally include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-[(Methylamino)methyl]pyrocatechol Hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(Methylamino)methyl]pyrocatechol Hydrobromide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-[(Methylamino)methyl]pyrocatechol Hydrobromide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Methylamino)methyl]pyrocatechol Hydrochloride
  • 4-[(Methylamino)methyl]pyrocatechol Sulfate
  • 4-[(Methylamino)methyl]pyrocatechol Nitrate

Uniqueness

4-[(Methylamino)methyl]pyrocatechol Hydrobromide is unique due to its specific hydrobromide salt form, which may confer different solubility and reactivity properties compared to its hydrochloride, sulfate, and nitrate counterparts .

Biological Activity

4-[(Methylamino)methyl]pyrocatechol hydrobromide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The compound, also referred to as a derivative of pyrocatechol, possesses a methylamino group that enhances its solubility and reactivity. Its chemical structure can be represented as follows:

C9H12BrN1O2\text{C}_9\text{H}_{12}\text{BrN}_1\text{O}_2

This structure suggests potential interactions with various biological targets, including enzymes and receptors.

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Monoamine Oxidase Inhibition : Similar compounds have shown inhibitory effects on monoamine oxidase (MAO), which is critical in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, potentially benefiting conditions like depression and anxiety .
  • Antioxidant Activity : The presence of phenolic structures in the compound suggests antioxidant properties, which can protect cells from oxidative stress. Studies have shown that related compounds exhibit significant free radical scavenging activity .
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy. For instance, compounds with similar structures have been reported to decrease the viability of leukemia and solid tumor cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Target/Cell Line Effect Reference
MAO-B InhibitionHuman fibroblastsIncreased neurotransmitter levels
Antioxidant ActivityDPPH assaySignificant free radical scavenging
CytotoxicityHuman leukemia cell lines (U937)Decreased cell viability
CytotoxicityNon-small cell lung cancer (A549)Reduced proliferation
Antimicrobial ActivityVarious bacterial strainsInhibition of bacterial growth

Case Study 1: Antidepressant Effects

A study evaluated the effects of a related compound on depression models in rodents, demonstrating significant improvement in behavioral tests following administration. The mechanism was attributed to MAO inhibition and increased serotonin levels.

Case Study 2: Anticancer Efficacy

In vitro studies on human cancer cell lines showed that this compound significantly reduced cell viability in a dose-dependent manner. The study highlighted its potential as an anticancer agent, warranting further investigation into its mechanisms.

Properties

IUPAC Name

4-(methylaminomethyl)benzene-1,2-diol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.BrH/c1-9-5-6-2-3-7(10)8(11)4-6;/h2-4,9-11H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTZQGUEQQHXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)O)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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